molecular formula C18H19N5OS B12454156 3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide

3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide

Cat. No.: B12454156
M. Wt: 353.4 g/mol
InChI Key: OCPQIBNMVONQEM-UHFFFAOYSA-N
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Description

3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has a unique structure that combines a benzotriazole moiety with a carbamothioyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide typically involves the reaction of 3-methylbutanoyl chloride with 2-phenyl-2H-benzotriazole-5-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:

3-methylbutanoyl chloride+2-phenyl-2H-benzotriazole-5-thiolThis compound\text{3-methylbutanoyl chloride} + \text{2-phenyl-2H-benzotriazole-5-thiol} \rightarrow \text{this compound} 3-methylbutanoyl chloride+2-phenyl-2H-benzotriazole-5-thiol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide has several scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized as a UV stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to its biological effects. The carbamothioyl group can also interact with thiol-containing enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]butanamide is unique due to its combined benzotriazole and carbamothioyl structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

3-methyl-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]butanamide

InChI

InChI=1S/C18H19N5OS/c1-12(2)10-17(24)20-18(25)19-13-8-9-15-16(11-13)22-23(21-15)14-6-4-3-5-7-14/h3-9,11-12H,10H2,1-2H3,(H2,19,20,24,25)

InChI Key

OCPQIBNMVONQEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC2=NN(N=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

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